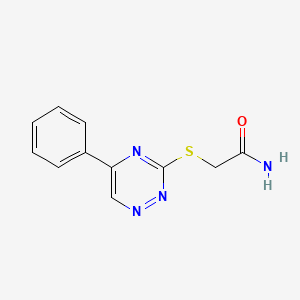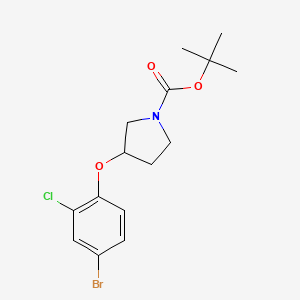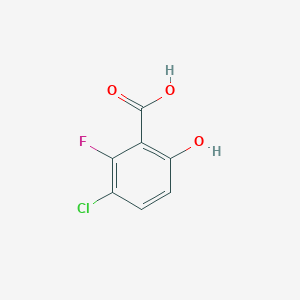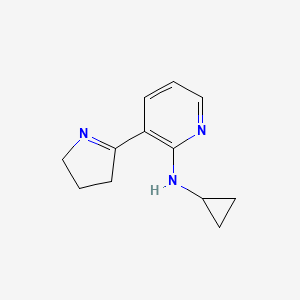
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol is a chemical compound with the molecular formula C7H8N2O It features a pyrazole ring substituted with a methyl group at the 1-position and a propynyl alcohol group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 1-methyl-1H-pyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The triple bond in the propynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-al (aldehyde) or 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-ynoic acid (carboxylic acid).
Reduction: 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-en-1-ol (alkene) or 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol (alkane).
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the enzyme or biological process being studied .
Comparación Con Compuestos Similares
Similar Compounds
3-(1-Methyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
1-(1-Methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a propynyl group.
3-(1-Methyl-1H-pyrazol-4-yl)propan-1-ol: Similar structure but with a propyl group instead of a propynyl group.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)prop-2-yn-1-ol is unique due to the presence of both a pyrazole ring and a propynyl alcohol group. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H8N2O |
|---|---|
Peso molecular |
136.15 g/mol |
Nombre IUPAC |
3-(1-methylpyrazol-4-yl)prop-2-yn-1-ol |
InChI |
InChI=1S/C7H8N2O/c1-9-6-7(5-8-9)3-2-4-10/h5-6,10H,4H2,1H3 |
Clave InChI |
SUZFRIVPNGYZSE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C=N1)C#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(3R)-1-methylpyrrolidin-3-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate](/img/structure/B11814979.png)

![Octanoic acid, 2-amino-8-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B11814995.png)
![8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B11814997.png)


![2',7'-Bis(2-carboxyethyl)-3',6'-dihydroxy-3-oxo-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B11815020.png)


![3-[2-carboxy-2-(2,3-dihydro-1H-inden-1-yl)acetyl]oxy-2-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoic acid](/img/structure/B11815035.png)
![3-{[3-(benzyloxy)-4-methoxyphenyl]methylidene}-9-oxo-1H,2H,3H,9H-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B11815039.png)

